molecular formula C19H18N6O3 B2616503 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 899950-26-6

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2616503
CAS No.: 899950-26-6
M. Wt: 378.392
InChI Key: RTCSWTGSQAGWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a combination of oxadiazole and triazole rings, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Formation of the Triazole Ring: : The triazole ring is often synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. Copper(I) catalysts are typically used to facilitate this reaction.

  • Coupling of the Rings: : The final step involves coupling the oxadiazole and triazole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced or partially hydrogenated products.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-ethoxyphenyl)-1H-1,2,3-triazol-5-amine
  • 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine
  • 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-hydroxyphenyl)-1H-1,2,3-triazol-5-amine

Uniqueness

The uniqueness of 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-3-27-14-9-7-12(8-10-14)18-21-19(28-23-18)16-17(20)25(24-22-16)13-5-4-6-15(11-13)26-2/h4-11H,3,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCSWTGSQAGWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.